4-Biphenylmagnesium bromide
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Overview
Description
4-Biphenylmagnesium bromide is an organometallic compound with the chemical formula C12H9BrMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
4-Biphenylmagnesium bromide is usually prepared through the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in an anhydrous solvent. The typical synthetic route is as follows:
Reaction of 4-bromobiphenyl with magnesium:
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-Biphenylmagnesium bromide undergoes various types of chemical reactions, primarily due to its nature as a Grignard reagent:
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Nucleophilic Addition
Reagents: Aldehydes, ketones
Conditions: Typically carried out in anhydrous conditions
Products: Secondary or tertiary alcohols
-
Substitution Reactions
Reagents: Halides, epoxides
Conditions: Anhydrous conditions, often with a catalyst
Products: Substituted biphenyl derivatives
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Coupling Reactions
Reagents: Various electrophiles
Conditions: Anhydrous conditions
Products: Coupled biphenyl products
These reactions are facilitated by the strong nucleophilicity of the carbon-magnesium bond in this compound .
Scientific Research Applications
4-Biphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-biphenylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom carrying a partial negative charge. This makes it highly reactive towards electrophiles, facilitating the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the electrophilic carbon atom of a carbonyl group, forming an alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product .
Comparison with Similar Compounds
4-Biphenylmagnesium bromide can be compared with other Grignard reagents such as:
Phenylmagnesium bromide: Similar reactivity but lacks the biphenyl structure.
2-Biphenylmagnesium bromide: Similar structure but with the magnesium bromide attached at a different position on the biphenyl ring.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group, which alters its reactivity and applications.
The uniqueness of this compound lies in its biphenyl structure, which imparts specific reactivity and properties that are valuable in certain synthetic applications.
Properties
CAS No. |
3315-91-1 |
---|---|
Molecular Formula |
C12H9BrMg |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
magnesium;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI Key |
JWQLJPBJNSPKSG-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
solubility |
not available |
Origin of Product |
United States |
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